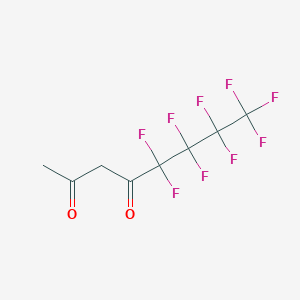

5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione

Description

The exact mass of the compound 5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F9O2/c1-3(18)2-4(19)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPVZXRGQCXFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379715 | |

| Record name | (Perfluoro-1-butyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-84-0 | |

| Record name | (Perfluoro-1-butyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione. Designed for researchers and professionals in chemistry and materials science, this document elucidates the fundamental principles and practical methodologies for obtaining this highly fluorinated β-diketone, a valuable ligand and synthetic intermediate.

Introduction: The Significance of Fluorinated β-Diketones

β-Diketones are a cornerstone class of organic compounds, renowned for their ability to form stable chelate complexes with a vast array of metal ions. The introduction of fluorinated alkyl groups into the β-diketone scaffold dramatically alters its physicochemical properties. The strong electron-withdrawing nature of perfluoroalkyl chains enhances the acidity of the methylene protons and influences the keto-enol equilibrium.[1][2] This modification leads to metal complexes with increased volatility, thermal stability, and unique catalytic or luminescent properties.[3][4] 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, with its C4F9 moiety, is a key building block in areas such as chemical vapor deposition (CVD), catalysis, and analytical chemistry.

The Synthetic Cornerstone: Claisen Condensation

The most classical and robust method for synthesizing 1,3-diketones is the Claisen condensation.[5] This reaction involves the base-mediated condensation of a ketone with an ester to form the target β-diketone. For the synthesis of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, this involves the reaction between acetone and an ethyl nonafluorobutanoate ester.

Reaction: Acetone + Ethyl nonafluorobutanoate → 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione + Ethanol

Reaction Mechanism

The mechanism proceeds through the formation of a ketone enolate, which acts as the nucleophile.

-

Deprotonation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), abstracts an α-proton from acetone to form a resonance-stabilized enolate. The choice of a strong, non-nucleophilic base is critical to ensure efficient enolate formation without side reactions.[3][6]

-

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of the ethyl nonafluorobutanoate. The highly electronegative C4F9 group makes this carbonyl carbon particularly susceptible to attack.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion as the leaving group, which subsequently deprotonates the newly formed β-diketone to drive the equilibrium forward.

-

Acidic Workup: A final acidic workup protonates the enolate to yield the neutral 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione.

Critical Reaction Parameters

-

Base: Sodium hydride (NaH) or sodium alkoxides (NaOMe, NaOEt) are commonly used. NaH is often preferred as it results in the formation of H2 gas, which is non-interfering, whereas alkoxides can participate in transesterification side reactions.[3][6] The quality and activity of the base can significantly impact the reaction yield.[3][5]

-

Solvent: Anhydrous ethers such as diethyl ether (Et2O) or tetrahydrofuran (THF) are ideal solvents as they are inert to the strong bases and effectively solvate the intermediates.[5][6]

-

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic enolate formation and then allowed to warm to room temperature or gently heated to drive the condensation to completion.

Experimental Workflow and Protocol

A robust workflow is essential for achieving high purity and yield. The process involves the main condensation reaction followed by a specialized purification step.

Step-by-Step Synthesis Protocol

(Based on general procedures for analogous fluorinated β-diketones[3][7])

-

Preparation: To a 250 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (2.4 g, 60 mmol, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexane to remove the oil, then suspend it in 100 mL of anhydrous diethyl ether.

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetone (2.9 g, 50 mmol) dropwise over 30 minutes. A vigorous evolution of hydrogen gas will be observed.

-

Condensation: After the gas evolution ceases, add ethyl nonafluorobutanoate (13.7 g, 50 mmol) dropwise over 30 minutes while maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. The reaction mixture will typically become a thick slurry.

-

Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding 50 mL of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification via Copper Chelate Formation

Due to the formation of side products, direct distillation or chromatography of the crude product can be challenging. A highly effective method for purifying β-diketones involves the formation of a copper(II) chelate, which can be easily isolated and subsequently decomposed to yield the pure product.[3][4][5]

Purification Protocol

-

Chelate Formation: Dissolve the crude product in ethanol. In a separate flask, prepare a hot saturated aqueous solution of copper(II) acetate. Add the crude ethanolic solution to the vigorously stirred hot copper(II) acetate solution. A blue-green precipitate of the copper(II) bis(diketonate) complex will form immediately.

-

Isolation: Cool the mixture to room temperature, and collect the solid copper complex by vacuum filtration. Wash the precipitate thoroughly with water, then with a small amount of cold hexane to remove organic impurities. Air-dry the solid.

-

Decomposition: Suspend the dried copper complex in diethyl ether. Add 10% sulfuric acid dropwise with vigorous stirring. The thiophene ring is sensitive to sulfuric acid, but for this aliphatic diketone, it is an effective method.[3] The slurry will dissolve as the free β-diketone is liberated into the organic phase and the copper enters the aqueous phase as copper sulfate.

-

Final Isolation: Separate the ether layer, extract the aqueous layer with fresh ether (2 x 30 mL), combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the pure 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione as a liquid.

Structural Elucidation and Properties

Keto-Enol Tautomerism

β-Diketones exist as an equilibrium mixture of keto and enol tautomers. For non-fluorinated β-diketones, the position of this equilibrium is highly dependent on the solvent.[8][9] However, the potent inductive effect of the perfluoroalkyl group significantly acidifies the enolic proton and stabilizes the enol form through a strong intramolecular hydrogen bond. In nonpolar solvents like CDCl3, fluorinated β-diketones like the title compound exist almost exclusively in the chelated cis-enol form.[1][2][3]

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

| Property | Value | Source |

| CAS Number | 355-84-0 | [10][11] |

| Molecular Formula | C8H7F9O2 | [12] |

| Molecular Weight | 306.13 g/mol | - |

| Appearance | Liquid | [13] (analogue) |

| Boiling Point | Data not widely available; expected to be volatile | - |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum is expected to be simple due to the predominance of one enol tautomer. Key signals would include a singlet for the methyl protons (~2.2 ppm), a singlet for the vinyl proton (~5.8 ppm), and a broad singlet for the enolic hydroxyl proton (>10 ppm).

-

¹⁹F NMR (CDCl₃): The spectrum would show characteristic signals for the C4F9 group: a triplet for the CF3 group (~ -81 ppm), and multiplets for the three distinct CF2 groups.

-

¹³C NMR (CDCl₃): Signals for the carbonyl carbons (~190 ppm and ~175 ppm, one deshielded by fluorine), the vinyl carbon (~90 ppm), the methyl carbon (~25 ppm), and the fluorinated carbons (with characteristic C-F coupling).

-

IR (neat): A broad absorption band for the O-H stretch of the chelated enol (~3200-2500 cm⁻¹), strong C=O stretching vibrations (~1600-1640 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Conclusion

The synthesis of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione is reliably achieved through the Claisen condensation of acetone and ethyl nonafluorobutanoate. While the reaction itself is straightforward, achieving high purity necessitates a specialized purification strategy, for which the formation and subsequent decomposition of a copper(II) chelate is a proven and effective method. The strong electron-withdrawing nature of the nonafluorobutyl group dictates the compound's chemistry, leading to a pronounced preference for the enol tautomer. The methodologies and principles detailed in this guide provide a robust framework for the successful synthesis and characterization of this and related fluorinated β-diketones for advanced applications.

References

-

Recent Developments in the Synthesis of β-Diketones - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

(PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. (2020). ResearchGate. [Link]

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018). National Center for Biotechnology Information. [Link]

-

Keto-enol tautomerism of the fluorinated diketones. (n.d.). ResearchGate. [Link]

-

Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates | Request PDF. (n.d.). ResearchGate. [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). Scientific & Academic Publishing. [Link]

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018). Beilstein Journals. [Link]

-

(PDF) Chemistry of fluoro-substituted beta-diketones and their derivatives. (2010). ResearchGate. [Link]

-

Tautomerism of β-Diketones and β-Thioxoketones. (2023). MDPI. [Link]

-

Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal. [Link]

-

5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione. (n.d.). LookChem. [Link]

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (n.d.). Canadian Science Publishing. [Link]

-

β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. (2022). Nanalysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 10. 5,5,6,6,7,7,8,8,8-NONAFLUORO-2,4-OCTANEDIONE CAS#: 355-84-0 [amp.chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. scbt.com [scbt.com]

- 13. 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione 98 17587-22-3 [sigmaaldrich.com]

An In-depth Technical Guide to 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione: Properties, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, a fluorinated β-diketone of interest in various scientific domains. While dedicated research on this specific molecule is limited, this document synthesizes available data and extrapolates from the well-established characteristics of analogous fluorinated β-diketones to offer valuable insights for researchers. The guide covers fundamental physical properties, spectroscopic signatures for characterization, prevalent synthetic and purification methodologies, and potential applications, particularly in areas relevant to drug discovery and materials science. By contextualizing the known attributes of this compound class, this guide serves as a foundational resource for scientists and professionals investigating the utility of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione.

Introduction: The Significance of Fluorinated β-Diketones

Fluorinated β-diketones represent a versatile class of organic compounds characterized by a 1,3-dicarbonyl moiety flanked by a fluorinated alkyl chain. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity.[1] Consequently, fluorinated compounds have found widespread applications in medicinal chemistry, materials science, and analytical chemistry.

β-Diketones, in particular, are renowned for their ability to form stable metal chelates, a property that is enhanced by the presence of electron-withdrawing fluoroalkyl groups.[2] This has led to their use as ligands in catalysis, as precursors for chemical vapor deposition, and as luminescent materials.[2][3] In the realm of drug development, the unique properties of fluorinated β-diketones make them attractive scaffolds for designing novel therapeutic agents and diagnostic tools.[4]

This guide focuses on a specific member of this class, 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, providing a detailed examination of its known physical properties and a broader discussion of the characteristics of fluorinated β-diketones to empower researchers in their scientific pursuits.

Core Physical and Chemical Properties

While comprehensive, peer-reviewed data for 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione is not extensively available, the following table summarizes its fundamental physical properties based on information from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₉O₂ | LookChem |

| Molecular Weight | 304.11 g/mol | LookChem |

| CAS Number | 355-84-0 | LookChem |

| Boiling Point | 165.1 °C at 760 mmHg | LookChem |

| Flash Point | 59.1 °C | LookChem |

| Density | 1.49 g/cm³ | LookChem |

Keto-Enol Tautomerism: A Defining Feature

A critical aspect of β-diketone chemistry is the equilibrium between the keto and enol tautomeric forms. For fluorinated β-diketones, this equilibrium overwhelmingly favors the enol form due to the formation of a stable, intramolecular hydrogen bond and the electron-withdrawing nature of the fluoroalkyl group.[1][5] This predominance of the enol tautomer is a key determinant of the compound's reactivity and spectroscopic properties.

Synthesis and Purification Strategies

The synthesis of fluorinated β-diketones is well-established, with the Claisen condensation being the most prevalent method.[6][7] This reaction involves the condensation of a ketone with a fluorinated ester in the presence of a strong base.

Proposed Synthesis of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione

A plausible synthetic route to the title compound would involve the Claisen condensation of acetone with an ester of nonafluoropentanoic acid, such as ethyl nonafluoropentanoate.

Caption: Proposed Claisen condensation for the synthesis of the target compound.

Purification via Copper Chelate Formation

A common and effective method for purifying β-diketones, especially those that are difficult to distill or crystallize, is through the formation of a copper(II) chelate.[3] The β-diketone can be regenerated by treating the copper complex with a strong acid.

Caption: Purification workflow involving the formation and decomposition of a copper chelate.

Spectroscopic Characterization

The structural elucidation of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione and related compounds relies on a combination of spectroscopic techniques. The following sections outline the expected spectral features based on the general properties of fluorinated β-diketones.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for assessing the keto-enol tautomeric equilibrium.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H stretch (enol) | 3200-2500 (broad) | Characteristic of the intramolecularly hydrogen-bonded enol. |

| C=O stretch (keto) | 1750-1700 | Typically a weak band due to the low abundance of the keto tautomer. |

| C=O stretch (enol) | 1640-1580 | Conjugated and hydrogen-bonded carbonyl of the enol form.[8] |

| C=C stretch (enol) | 1580-1540 | Part of the conjugated enone system.[8] |

| C-F stretch | 1350-1100 | Strong absorptions characteristic of fluorinated compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule, as well as the fluorine atoms.

The proton NMR spectrum of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione is expected to be relatively simple, dominated by the signals of the enol tautomer.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Enolic OH | 13-16 | Broad singlet |

| Vinyl CH | 5.5-6.5 | Singlet |

| Methyl CH₃ | 2.0-2.5 | Singlet |

The ¹³C NMR spectrum will show resonances for the carbonyl, vinyl, and methyl carbons. The carbons of the nonafluorobutyl group will exhibit complex splitting patterns due to coupling with the fluorine atoms.[9]

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (enol) | 180-200 |

| C-F (adjacent to C=O) | 110-120 (quartet, ¹JCF ≈ 280-300 Hz) |

| Vinyl CH | 90-100 |

| Methyl CH₃ | 20-30 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[10] The chemical shifts are typically referenced to CFCl₃.

| Fluorine Environment | Expected Chemical Shift (δ, ppm) |

| -CF₂- (adjacent to C=O) | -120 to -125 |

| -CF₂- | -125 to -130 |

| -CF₃ | -80 to -85 |

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) of β-diketones often shows characteristic fragmentation patterns.[11] The molecular ion peak (M⁺) may be observed, although it can be weak. Common fragmentation pathways include α-cleavage at the carbonyl groups and McLafferty rearrangements.

Potential Applications in Research and Development

The unique properties of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, inferred from the broader class of fluorinated β-diketones, suggest its utility in several research and development areas.

Metal Chelation and Catalysis

As a strong chelating agent, this compound can be used to synthesize a variety of metal complexes.[12] These complexes may exhibit interesting catalytic activities, leveraging the Lewis acidity of the metal center, which is modulated by the electron-withdrawing nonafluorobutyl group.

Drug Discovery and Development

The incorporation of a highly fluorinated moiety can enhance the metabolic stability and membrane permeability of drug candidates. The β-diketone scaffold can serve as a pharmacophore or as a chelating unit to deliver metal-based therapeutics.[13]

Materials Science

Fluorinated β-diketonate metal complexes are often volatile and can be used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of thin films and nanomaterials.[14] The presence of the long fluorinated chain may also impart desirable hydrophobic and oleophobic properties to surfaces.

Conclusion

5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione is a member of the scientifically significant class of fluorinated β-diketones. While specific experimental data for this compound is sparse, a comprehensive understanding of its properties and potential can be derived from the extensive knowledge base on analogous structures. This technical guide has provided an in-depth overview of its expected physical and chemical characteristics, spectroscopic signatures, synthetic and purification methods, and potential applications. It is anticipated that this guide will serve as a valuable resource for researchers and professionals, stimulating further investigation into the unique attributes and utility of this and other fluorinated β-diketones.

References

- Sloop, J. C., et al. (2008).

- Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry.

- Burilov, A. R., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry.

- Ebraheem, K. A. K., et al. (1977). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Organic Magnetic Resonance.

- Gavrilov, N. V., et al. (2018). Keto-enol tautomerism of the fluorinated diketones.

- Pavia, D. L., et al. (2009). Introduction to Spectroscopy. Cengage Learning.

- Lutoshkin, M. A., et al. (2021).

- Dryden, R. P., & Winston, A. (1958). The Infrared Spectra of Some metal Chelates of β-Diketones. The Journal of Physical Chemistry.

- Burilov, A. R., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry.

- Isakova, V. G., et al. (2010).

- Rico, M., et al. (2019). Recent Developments in the Synthesis of β-Diketones. Molecules.

- Dorovskikh, S. I., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands.

- Gladiali, S., et al. (2005).

- Campbell, R. D., & Gilow, H. M. (1960). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Journal of the American Chemical Society.

- Sloop, J. C. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry.

- Dorovskikh, S. I., et al. (2021). Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent. Molecules.

- Scribner, W. G. (1967). PHYSICAL PROPERTIES OF SELECTED BETA-DIKETONES.

- Stilinović, V., & Kaitner, B. (2017). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. Crystal Growth & Design.

- Klyamer, D. D., et al. (2019).

- Hansen, P. E., & Sloop, J. C. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules.

- Scribner, W. G. (1967). PHYSICAL PROPERTIES OF SELECTED BETA-DIKETONES.

- Sloop, J. C. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry.

- Toohey, M. J., et al. (1983). Spectroscopic studies on thiobis(β-diketones) and their polymeric metal complexes. Australian Journal of Chemistry.

- Di Nicola, C., et al. (2024). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II)

- Dorovskikh, S. I., et al. (2022). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Molecules.

- Scribner, W. G., et al. (1970). Novel fluorine-containing .beta.-diketone chelating agents. The Journal of Organic Chemistry.

- Argyropoulos, D. (2018). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs.

- dos Santos, S. M., et al. (2020).

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry.

- Garg, N. K., et al. (2021). Methods for the Synthesis of Heteroatom Containing Polycyclic Aromatic Hydrocarbons. U.S.

- Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek.

- Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.

- D'yakonov, V. A., et al. (2021).

- Allen, G., & Dwek, R. A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry.

- LibreTexts Chemistry. (2023).

- Wikipedia. (n.d.).

- Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.

- Garg, N. K., et al. (2021). Methods for the Synthesis of Heteroatom Containing Polycyclic Aromatic Hydrocarbons. U.S.

- JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. JEOL.

- University of California, Los Angeles. (n.d.).

- Bruncko, M., et al. (2014). Substituted bicyclo[2.2.2]octane derivatives as cellular apoptosis inhibitors. U.S.

- Betancort, J. M., et al. (2019). Pd-1/pd-l1 inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments in the Synthesis of β-Diketones [mdpi.com]

- 8. Structural Studies of β-Diketones and Their Implications on Biological Effects | MDPI [mdpi.com]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. biophysics.org [biophysics.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione CAS number

An In-depth Technical Guide to 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione

This guide provides a comprehensive technical overview of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, a fluorinated β-diketone of significant interest to researchers in synthetic chemistry, materials science, and drug development. The unique electronic properties conferred by its extensive fluorination make it a valuable compound for various specialized applications.

Compound Identification and Core Properties

5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione is a specialty chemical characterized by a β-dicarbonyl functional group and a highly fluorinated alkyl chain.

| Property | Value | Source |

| CAS Number | 355-84-0 | [1] |

| Molecular Formula | C₈H₅F₉O₂ | [1] |

| Molecular Weight | 304.11 g/mol | [1] |

| Synonyms | (Nonafluoropentanoyl)acetone, (Perfluoropentanoyl)acetone | [2] |

| IUPAC Name | 5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione |

The structure consists of an eight-carbon chain with ketone groups at positions 2 and 4. The terminal pentyl group is perfluorinated, which significantly influences the compound's chemical behavior. The presence of the β-diketone moiety allows the molecule to exist in keto-enol tautomeric forms, a key feature driving its reactivity and utility.

Physicochemical Characteristics and Rationale

The physicochemical properties of this compound are largely dictated by the perfluoroalkyl chain. The high electronegativity of fluorine atoms creates a strong inductive electron-withdrawing effect. This effect increases the acidity of the methylene protons (at C3) between the two carbonyl groups, making this compound a stronger acid than its non-fluorinated analogs.

| Property | Expected Value/Characteristic | Rationale |

| Boiling Point | Elevated compared to non-fluorinated analogs | Increased molecular weight and strong intermolecular forces due to the polar C-F bonds. |

| Density | > 1 g/mL | The high mass of fluorine atoms relative to hydrogen results in a denser liquid. A similar compound, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, has a density of 1.273 g/mL. |

| Acidity (pKa) | Lower than non-fluorinated β-diketones | The strong electron-withdrawing effect of the C₄F₉- group stabilizes the conjugate base (enolate), facilitating deprotonation. |

| Solubility | Limited solubility in water; soluble in many organic solvents | The long fluorinated chain imparts significant hydrophobicity. |

Synthesis Pathway: Claisen Condensation

A primary and logical route for the synthesis of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione is the Claisen condensation reaction. This well-established method involves the reaction of a ketone with an ester in the presence of a strong base.

Reaction: Ethyl nonafluoropentanoate reacts with acetone in the presence of a base like sodium ethoxide to yield the target β-diketone.

Causality Behind Experimental Choices:

-

Reactants: Acetone provides the acetyl group, and ethyl nonafluoropentanoate provides the nonafluoropentanoyl group. The ethyl ester is a common choice due to its reactivity and the volatility of the ethanol byproduct.

-

Base: A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of acetone, initiating the condensation. The base must be strong enough to overcome the relatively low acidity of acetone's α-protons.

-

Solvent: A dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) is crucial to prevent quenching of the base and the reactive enolate intermediate.

Below is a diagram illustrating the synthesis workflow.

Caption: Workflow for the synthesis of the target compound via Claisen condensation.

Key Applications in Research and Development

The unique structural features of this molecule make it a versatile tool for scientists.

Metal Chelation and Extraction

The enolate form of the β-diketone acts as a bidentate ligand, forming stable complexes with a wide range of metal ions. The fluorinated tail enhances the lipid solubility of these metal chelates, making them highly effective for liquid-liquid extraction of metals from aqueous solutions or for use as volatile precursors in chemical vapor deposition (CVD).

-

Mechanism of Action: The deprotonated diketone chelates a metal ion, forming a neutral, six-membered ring complex. The bulky, hydrophobic fluorinated groups shield the metal center and increase the complex's solubility in nonpolar organic solvents.

-

Field-Proven Insight: This principle is widely used in analytical chemistry for trace metal analysis and in hydrometallurgy for metal separation and purification. The related compound 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione is noted for its use as a chelating agent.

Caption: Logical workflow of metal ion extraction using a fluorinated β-diketone.

NMR Shift Reagent Precursor

Fluorinated β-diketones are precursors for synthesizing lanthanide complexes used as NMR shift reagents. These reagents can reduce signal overlap in complex NMR spectra by inducing large chemical shifts in nearby analyte protons.

Building Block in Organic Synthesis

The dicarbonyl functionality provides two reactive sites for further chemical transformations, making it a valuable building block for synthesizing more complex molecules, particularly heterocyclic compounds which are a cornerstone in medicinal chemistry.[3]

Spectroscopic Characterization Protocol

Accurate characterization is essential for verifying the synthesis and purity of the compound. A combined spectroscopic approach is required for unambiguous structure elucidation.[4]

| Technique | Expected Key Features |

| ¹H NMR | A singlet around δ 2.2 ppm for the methyl protons (C1).A singlet for the methylene proton (C3) which may be broad due to keto-enol tautomerism.A signal for the enolic proton at a downfield position (>10 ppm). |

| ¹⁹F NMR | A multiplet around -81 ppm for the -CF₃ group.Complex multiplets for the -CF₂- groups between -120 and -130 ppm. |

| ¹³C NMR | Signals for the two carbonyl carbons (>190 ppm).Signals for the methyl and methylene carbons.Multiple signals for the fluorinated carbons, showing C-F coupling. |

| IR Spectroscopy | Strong C=O stretching bands around 1600-1750 cm⁻¹. The presence of two bands may indicate both keto and enol forms.Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the compound's molecular weight.Characteristic fragmentation patterns, including the loss of acetyl (CH₃CO) and nonafluorobutyl (C₄F₉) fragments. |

Self-Validating System: The protocol is self-validating because a successful synthesis must yield data consistent across all five spectroscopic techniques. For instance, the molecular weight determined by MS must match the structure proposed by NMR and IR. Any significant deviation would indicate impurities or an incorrect structure, invalidating the result and prompting further purification or re-synthesis.

Experimental Protocol: Chelation of Copper(II)

This protocol provides a step-by-step methodology for demonstrating the chelating properties of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione.

Objective: To synthesize and isolate the bis(5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dionato)copper(II) complex.

Materials:

-

5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione

-

Copper(II) acetate monohydrate

-

Methanol

-

Deionized water

-

Hexane

Procedure:

-

Dissolution: Dissolve 2.0 mmol of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione in 20 mL of methanol in a 100 mL round-bottom flask.

-

Preparation of Copper Solution: In a separate beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate in 15 mL of deionized water, warming slightly if necessary to achieve full dissolution.

-

Reaction: Add the copper(II) acetate solution dropwise to the stirred methanolic solution of the β-diketone over 10 minutes. A color change and the formation of a precipitate should be observed.

-

Complexation: Stir the mixture at room temperature for 1 hour to ensure complete reaction.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid twice with a 50:50 mixture of methanol/water (10 mL each wash) to remove unreacted starting materials, followed by a final wash with cold hexane (10 mL).

-

Drying: Dry the resulting solid complex under vacuum to a constant weight.

-

Characterization: Confirm the identity and purity of the product using IR spectroscopy (disappearance of the enol -OH stretch, shift in C=O bands) and melting point analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not provided in the search results, general precautions for handling highly fluorinated organic compounds and diketones should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from sources of ignition.[6]

-

First Aid:

References

-

LookChem. 5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione. [Link]

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

ACS Publications. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. [Link]

Sources

- 1. 5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione|lookchem [lookchem.com]

- 2. 5,5,6,6,7,7,8,8,8-NONAFLUORO-2,4-OCTANEDIONE CAS#: 355-84-0 [amp.chemicalbook.com]

- 3. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. docs.rs-online.com [docs.rs-online.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

A Technical Guide to the Structural Elucidation of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of novel organic compounds is a cornerstone of successful research. This guide provides a comprehensive approach to the structural elucidation of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, a fluorinated β-diketone. The introduction of a polyfluorinated alkyl chain significantly influences the molecule's physicochemical properties, including its electronic distribution, acidity, and conformational preferences. Consequently, a multi-faceted analytical approach is essential for unambiguous structure determination.

This document will detail the integrated use of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond presenting protocols, this guide emphasizes the causal relationships behind experimental choices and the logic of spectral interpretation, providing a self-validating framework for analysis.

The Challenge: Keto-Enol Tautomerism in Fluorinated β-Diketones

A primary consideration in the structural analysis of β-dicarbonyl compounds is the existence of keto-enol tautomerism.[1][2] The equilibrium between the diketo and enol forms is influenced by factors such as solvent polarity and the electronic nature of substituents.[2] The strongly electron-withdrawing nonafluorohexyl group in 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione is expected to significantly favor the enol form due to the formation of a stable, intramolecularly hydrogen-bonded six-membered ring and increased acidity of the α-proton.[3] Our analytical strategy is therefore designed to identify and characterize the predominant tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organofluorine compounds, providing detailed information about the carbon skeleton, proton environments, and the fluorine atoms themselves.[4][5] However, the analysis of fluorinated compounds presents unique challenges, including wide spectral widths and complex long-range couplings.[4][5]

Experimental Protocol: NMR Analysis

-

Sample Preparation :

-

Accurately weigh 10-20 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable reference such as CFCl₃ for ¹⁹F NMR.

-

-

Data Acquisition :

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, obtain a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

-

For more complex structural assignments, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) should be performed.

-

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is expected to be relatively simple, dominated by signals corresponding to the enol form.

Table 1: Predicted ¹H NMR Data for 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~14-16 | br s | 1H | Enolic -OH | The highly deshielded proton is involved in a strong intramolecular hydrogen bond. |

| ~6.0 | s | 1H | -CH= | Vinylic proton of the enol form. |

| ~2.2 | s | 3H | -CH₃ | Methyl protons adjacent to a carbonyl group. |

-

Expert Insight : The broadness of the enolic proton signal is characteristic and its downfield shift is indicative of strong hydrogen bonding. The absence of significant signals for a -CH₂- group provides strong evidence against the prevalence of the diketo form.

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Atoms

¹⁹F NMR is crucial for confirming the structure of the fluorinated alkyl chain. The chemical shifts and coupling patterns provide a wealth of information.[6][7]

Table 2: Predicted ¹⁹F NMR Data for 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione (Referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ -81 | t | 3F | -CF₃ |

| ~ -120 | m | 2F | -CO-CF₂- |

| ~ -124 | m | 2F | -CF₂-CF₂-CF₃ |

| ~ -126 | m | 2F | -CF₂-CF₃ |

-

Expert Insight : The terminal -CF₃ group typically appears as a triplet due to coupling with the adjacent -CF₂- group. The internal -CF₂- groups will exhibit complex multiplets due to coupling with neighboring non-equivalent fluorine atoms. The integration values are critical for confirming the number of fluorine atoms in each environment.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum, with proton decoupling, will show distinct signals for each carbon atom in the molecule. The presence of fluorine atoms will cause splitting of the signals for the fluorinated carbons (C-F coupling).

Table 3: Predicted ¹³C NMR Data for 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O (C4) | Carbonyl carbon adjacent to the methyl group. |

| ~175 (t) | C=O (C2) | Carbonyl carbon adjacent to the fluorinated chain, shows coupling to fluorine. |

| ~100-120 (m) | Fluorinated Carbons | A series of complex multiplets for the -CF₂- and -CF₃ carbons. |

| ~95 | =CH- | Vinylic carbon of the enol form. |

| ~25 | -CH₃ | Methyl carbon. |

-

Trustworthiness : The observation of C-F coupling in the ¹³C NMR spectrum provides definitive evidence for the presence and location of the fluorine-bearing carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Ionization Method : Electrospray ionization (ESI) or chemical ionization (CI) are suitable soft ionization techniques to preserve the molecular ion.

-

Analysis : High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and elemental composition.

-

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and analyze the resulting daughter ions.

Table 4: Predicted Mass Spectrometry Data for 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione

| m/z | Ion | Rationale |

| [M+H]⁺ or [M-H]⁻ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M - CH₃CO]⁺ | Fragment Ion | Loss of the acetyl group. |

| [M - C₄F₉]⁺ | Fragment Ion | Loss of the nonafluorobutyl group. |

-

Expert Insight : The fragmentation pattern in fluorinated compounds is often characterized by the facile cleavage of C-C bonds adjacent to the fluorinated chain.[9] The observation of fragments corresponding to the loss of the perfluoroalkyl chain is a strong diagnostic indicator.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Tautomerism

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule and provides further evidence for the dominant tautomeric form.[10]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporation of a volatile solvent, or as a KBr pellet.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

Table 5: Predicted IR Absorption Bands for 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3200-2800 | Broad | O-H stretch | Characteristic of a strongly hydrogen-bonded enolic hydroxyl group. |

| ~1640-1600 | Strong | C=O stretch | Conjugated and hydrogen-bonded carbonyl group. |

| ~1580 | Medium | C=C stretch | Vinylic double bond of the enol form. |

| ~1300-1100 | Very Strong | C-F stretch | Multiple strong bands indicative of the polyfluorinated alkyl chain. |

-

Authoritative Grounding : The absence of a sharp, strong absorption band around 1720-1700 cm⁻¹, which would be characteristic of a non-conjugated ketone, further supports the predominance of the enol tautomer.[11][12]

Integrated Data Analysis Workflow

The structural elucidation of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione is a process of converging evidence from multiple analytical techniques. The following workflow illustrates the logical progression of this analysis.

Caption: Integrated workflow for the structural elucidation of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione.

Conclusion

The structural elucidation of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione requires a synergistic application of modern spectroscopic techniques. By carefully designing experiments and logically interpreting the resulting data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, a definitive structural assignment can be achieved. The pronounced keto-enol tautomerism, driven by the electronic effects of the nonafluorohexyl substituent, is a key structural feature that is readily characterized by this multi-technique approach. This guide provides a robust framework for researchers to confidently tackle the structural analysis of this and other complex fluorinated molecules.

References

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and biological activity of some organofluorine drugs and.... Retrieved from [Link]

-

ResearchGate. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

-

MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

-

Wiley-VCH. (n.d.). The Chemistry of Organofluorine Compounds. Retrieved from [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0203479). Retrieved from [Link]

-

ACS Publications. (n.d.). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Retrieved from [Link]

-

National Institutes of Health. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. 1D 1 H-NMR spectrum of compound 1 (region 7.4–8.0 ppm) at pD...*. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

ResearchGate. (2025). Chemistry of fluoro-substituted beta-diketones and their derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Retrieved from [Link]

-

RSC Publishing. (n.d.). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

-

Arab American University Digital Repository. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Retrieved from [Link]

-

SpectraBase. (n.d.). 7,7,8,8,8-Pentafluoro-5-octyn-4-ol. Retrieved from [Link]

-

ResearchGate. (2017). 2,5-Bis[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfanyl]-1,3,4-thiadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Retrieved from [Link]

-

PubMed. (n.d.). Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][4][13][14]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. Retrieved from [Link]

-

MDPI. (2023). Total Synthesis of Lineaflavones A, C, D, and Analogues. Retrieved from [Link]

-

Agilent. (n.d.). Capability of spectral flow cytometry using fluorochromes with highly overlapping spectra in conjunction. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 5. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. edu.rsc.org [edu.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione molecular weight

An In-Depth Technical Guide to 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione

This guide provides a comprehensive technical overview of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, a highly fluorinated β-diketone of significant interest to researchers in materials science, coordination chemistry, and drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and key applications, grounding the discussion in established chemical principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, also known by its synonym (Perfluoro-1-butyl)butane-1,3-dione, belongs to the class of β-dicarbonyl compounds.[1][2] Its structure is characterized by a central 1,3-dione functional group flanked by a methyl group and a nonafluorobutyl group. This heavy fluorination imparts unique chemical characteristics that are central to its utility.

The presence of the electron-withdrawing nonafluorobutyl chain significantly increases the acidity of the α-proton (at the C3 position) and influences the electronic properties of the entire molecule. This structure is not static; like other β-diketones, it exists in a dynamic equilibrium between its keto and enol tautomeric forms.[1][3] In non-polar solvents, the enol form is generally favored due to the formation of a stable, intramolecular six-membered ring via hydrogen bonding.[3]

Caption: Keto-enol tautomerism of the title compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 304.112 g/mol | [1] |

| Molecular Formula | C₈H₅F₉O₂ | [1] |

| CAS Number | 355-84-0 | [1] |

| Density | 1.49 g/cm³ | [1] |

| Boiling Point | 165.1 °C at 760 mmHg | [1] |

| Flash Point | 59.1 °C |[1] |

Synthesis Protocol: Claisen Condensation

The most robust and widely adopted method for synthesizing β-diketones, including fluorinated variants, is the Claisen condensation.[2][4] This reaction facilitates the formation of a carbon-carbon bond between a ketone and an ester, driven by a strong base.[4][5][6] For the synthesis of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, the reaction involves the condensation of acetone with an ester of nonafluoropentanoic acid, such as ethyl nonafluoropentanoate.

Causality of Reagent Selection

-

Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is critical. Sodium hydride is ideal as it irreversibly deprotonates the α-carbon of acetone to form the reactive enolate without competing in nucleophilic attack on the ester carbonyl.[3] The use of stoichiometric base is required to drive the reaction to completion by deprotonating the final β-diketone product, which is more acidic than the starting ketone.[4]

-

Solvent (Anhydrous Tetrahydrofuran, THF): An aprotic ether solvent like THF is preferred. It readily dissolves the organic precursors and does not interfere with the strong base, unlike protic solvents (e.g., ethanol).[3] Its boiling point allows for controlled heating to facilitate the reaction.

Step-by-Step Methodology

Caption: General workflow for synthesis via Claisen condensation.

-

Reactor Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, dropping funnel, condenser, and nitrogen inlet. The system must be thoroughly dried and purged with an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base.

-

Base Suspension: Anhydrous THF is transferred to the flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil) to form a suspension.

-

Enolate Formation: Acetone is added dropwise to the stirred suspension at a controlled temperature (e.g., 0-5 °C). The evolution of hydrogen gas indicates the formation of the sodium enolate of acetone.

-

Condensation: Ethyl nonafluoropentanoate is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction proceeds to completion.

-

Acidic Workup: The mixture is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of dilute aqueous acid (e.g., 1 M HCl) to neutralize the remaining base and protonate the diketonate salt.[6]

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed via rotary evaporation. The crude product is then purified, typically by vacuum distillation.

Analytical Characterization: The Role of ¹⁹F NMR

While standard techniques like ¹H and ¹³C NMR are used for structural confirmation, ¹⁹F NMR spectroscopy is an exceptionally powerful and indispensable tool for characterizing highly fluorinated molecules.[7][8]

-

High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a natural abundance of 100%, making it nearly as sensitive as ¹H NMR.[7]

-

Wide Chemical Shift Range: Fluorine chemical shifts are highly sensitive to the local electronic environment, resulting in a much wider spectral dispersion compared to proton NMR.[7] This allows for the clear resolution of signals from different fluorine atoms within the nonafluorobutyl chain (i.e., -CF₂-CF₂-CF₂-CF₃), providing unambiguous confirmation of the structure and a sensitive probe for purity.

-

Structural Elucidation: J-coupling between fluorine nuclei (J-FF) and between fluorine and other nuclei (J-HF, J-CF) provides valuable information about through-bond connectivity, aiding in complete structural assignment.[9]

Core Applications for Researchers

The unique combination of a strong metal-binding site (the β-dione) and a bulky, lipophilic, and electron-withdrawing fluorinated tail makes this compound a versatile tool in several advanced research areas.

Metal Chelation and Coordination Chemistry

The deprotonated enol form of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione acts as a potent bidentate chelating agent, coordinating to metal ions through its two oxygen atoms to form stable six-membered chelate rings.[2][10]

-

Modulation of Metal Properties: The nine fluorine atoms create a strongly electron-withdrawing environment. When chelated to a metal center, this enhances the Lewis acidity of the metal ion.

-

Solubility and Volatility: The fluorinated chain increases the solubility of the resulting metal complexes in non-polar organic solvents and even supercritical fluids like CO₂.[11] Furthermore, it can increase the volatility of the complex compared to non-fluorinated analogues.[3]

Precursor for Chemical Vapor Deposition (CVD)

The volatility and thermal stability of metal complexes derived from this ligand make them excellent precursors for CVD and related techniques like Aerosol-Assisted CVD (AACVD).[3][12][13]

-

Mechanism of Application: In a CVD process, the volatile metal chelate is transported in the gas phase into a reaction chamber containing a substrate. Thermal decomposition of the precursor on the heated substrate surface results in the deposition of a thin film of the desired metal, metal oxide, or other material.

-

Advantages: This bottom-up approach allows for the fabrication of highly pure, uniform, and conformal coatings essential for microelectronics, optics, and catalysis.[13] The solubility-focused AACVD technique further broadens the utility by removing the strict requirement for high volatility.[14]

Sources

- 1. Sci-Hub. Multinuclear magnetic resonance study of tautomerism in fluorinated β‐diketones / Magnetic Resonance in Chemistry, 1990 [sci-hub.sg]

- 2. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. biophysics.org [biophysics.org]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ijpras.com [ijpras.com]

- 11. Evaluation of dithiocarbamates and beta-diketones as chelating agents in supercritical fluid extraction of Cd, Pb, and Hg from solid samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US6613924B1 - Silver precursors for CVD processes - Google Patents [patents.google.com]

- 13. Aerosol-assisted delivery of precursors for chemical vapour deposition: expanding the scope of CVD for materials fabrication - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, a fluorinated β-diketone of significant interest in advanced materials and coordination chemistry. This document details its synthesis via Claisen condensation, in-depth analytical characterization, keto-enolic tautomerism, and key applications as a ligand for luminescent lanthanide complexes and as a precursor for chemical vapor deposition (CVD). This guide is intended for researchers, scientists, and professionals in drug development and material science, offering both theoretical insights and practical methodologies.

Introduction

Fluorinated β-diketones are a class of organic compounds that have garnered considerable attention due to the unique properties conferred by the presence of fluorine atoms. The high electronegativity of fluorine significantly influences the electronic properties of the molecule, enhancing acidity, modifying reactivity, and imparting desirable characteristics for various applications. 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, with its perfluorobutyl moiety, stands out as a versatile building block. Its strong chelating ability, volatility of its metal complexes, and the influence of the fluorinated chain on the electronic structure of these complexes make it a valuable compound in the synthesis of functional materials.

This guide will provide a detailed exploration of this compound, from its synthesis and purification to its sophisticated analytical characterization and its utility in cutting-edge applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione is essential for its effective handling and application.

| Property | Value | Source |

| IUPAC Name | 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione | - |

| CAS Number | 355-84-0 | [1] |

| Molecular Formula | C₈H₅F₉O₂ | [1] |

| Molecular Weight | 304.11 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 165.1 °C at 760 mmHg | [1] |

| Density | 1.49 g/cm³ | [1] |

| Flash Point | 59.1 °C | [1] |

Synthesis and Purification

The primary synthetic route to 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione is the Claisen condensation, a robust and widely used method for the formation of β-diketones.[4][5]

Claisen Condensation: A Mechanistic Approach

The Claisen condensation involves the reaction of an ester with a ketone in the presence of a strong base to form a β-diketone. In the synthesis of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, ethyl nonafluoropentanoate is reacted with acetone. The choice of base is critical to drive the reaction to completion; sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed.[5]

Experimental Protocol

The following is a representative protocol for the synthesis of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione.

Materials:

-

Ethyl nonafluoropentanoate

-

Acetone (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Copper(II) acetate monohydrate (for purification)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous diethyl ether.

-

A mixture of ethyl nonafluoropentanoate (1 equivalent) and anhydrous acetone (1.1 equivalents) is added dropwise to the stirred suspension of the base at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

Purification via Copper Chelate Formation

A highly effective method for purifying β-diketones involves the formation of a copper(II) chelate, which is typically a solid that can be isolated by filtration and subsequently decomposed to regenerate the pure β-diketone.[2][5]

Procedure:

-

Dissolve the crude product in ethanol.

-

Add a solution of copper(II) acetate monohydrate in water dropwise with stirring.

-

The green-blue copper(II) bis(nonafluorooctane-2,4-dionate) complex will precipitate.

-

Collect the precipitate by filtration and wash it with water and then ethanol.

-

Suspend the copper complex in diethyl ether and treat it with 10% sulfuric acid with vigorous stirring until the solid dissolves and the ether layer becomes colorless.

-

Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the purified 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione.

Keto-Enol Tautomerism

A crucial aspect of the chemistry of β-diketones is their existence as a mixture of keto and enol tautomers. For fluorinated β-diketones, the equilibrium strongly favors the enol form due to the formation of a stable intramolecular hydrogen bond and the electron-withdrawing effect of the fluoroalkyl group.[6][7] In the case of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione, two enolic forms are possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and a singlet for the methine proton (-CH=) of the enol form. The enolic proton (-OH) will appear as a broad singlet at a downfield chemical shift.[8]

-

¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbons, the enolic carbons, the methyl carbon, and the carbons of the perfluorobutyl chain. The chemical shifts will be influenced by the presence of the highly electronegative fluorine atoms.[9][10]

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione is expected to show distinct signals for the CF₃ and the three different CF₂ groups of the perfluorobutyl chain, with characteristic chemical shifts and coupling constants.[7][11][12]

| Group | ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | -80 to -86 |

| -CF₂- | -120 to -128 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragments would include the loss of a methyl group, a carbonyl group, and fragmentation of the perfluorobutyl chain.[13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C=O stretching of the keto form (around 1700-1725 cm⁻¹) and the C=C and C-O stretching of the enol form (around 1600-1640 cm⁻¹ and 1100-1300 cm⁻¹, respectively). A broad O-H stretching band for the enol form will be observed around 2500-3200 cm⁻¹.[16]

Reactivity and Applications

The unique electronic and steric properties of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione make it a valuable ligand and precursor in various applications.

Ligand for Luminescent Lanthanide Complexes

The deprotonated enolate of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione is an excellent bidentate ligand for metal ions, particularly lanthanides.[1][17][18][19] The fluorinated ligand enhances the volatility and solubility of the resulting complexes and can influence their photophysical properties. These complexes are investigated for applications in organic light-emitting diodes (OLEDs), bio-imaging, and sensors.

Precursor for Chemical Vapor Deposition (CVD)

Metal complexes of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione often exhibit sufficient volatility and thermal stability to be used as precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[20][21][22] These techniques are employed to deposit thin films of metal oxides, which have applications in microelectronics, catalysis, and as protective coatings. The fluorinated nature of the ligand can facilitate a cleaner decomposition process at lower temperatures.

Safety and Handling

As with all fluorinated organic compounds, 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3][23][24]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Fire Hazards: The compound is flammable. Keep away from open flames and hot surfaces.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

Conclusion

5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione is a highly functionalized molecule with a rich chemistry and a growing number of applications. Its synthesis is well-established, and its properties are dictated by the interplay of the β-diketone functionality and the perfluorinated tail. The insights provided in this guide aim to facilitate further research and development utilizing this versatile compound in the fields of material science and coordination chemistry.

References

-

Recent Developments in the Synthesis of β-Diketones. PMC - NIH. [Link]

-

Keto-enol tautomerism of the fluorinated diketones (R = -CH 3 for TFP, R - ResearchGate. [Link]

-

(PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. [Link]

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. NIH. [Link]

-

New liquid precursors for chemical vapor deposition. Gordon Research Group - Harvard University. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

¹H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

-

19Flourine NMR. Weizmann Institute of Science. [Link]

-

Mass spectra of fluorocarbons. NIST. [Link]

-

5,5,6,6,7,7,8,8,8-Nonafluorooctane-2,4-dione. LookChem. [Link]

-

Fig. 1. 1D ¹H-NMR spectrum of compound 1 (region 7.4–8.0 ppm)* at pD... ResearchGate. [Link]

-

Chemical vapor deposition of mixed metal oxides. ResearchGate. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

-

Non-classical divalent lanthanide complexes. Dalton Transactions (RSC Publishing). [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

Inorganic Lanthanide Compounds with Complex Anions. ResearchGate. [Link]

-

Chemical Vapour Deposition of Gas Sensitive Metal Oxides. MDPI. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

GNPS Library Spectrum CCMSLIB00009980760. GNPS. [Link]

-

Lanthanides 02. University of Oxford. [Link]

-

The four facets of 1H NMR spectroscopy. University of Wisconsin-Madison. [Link]

-